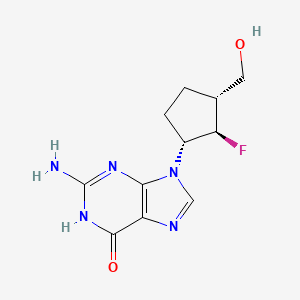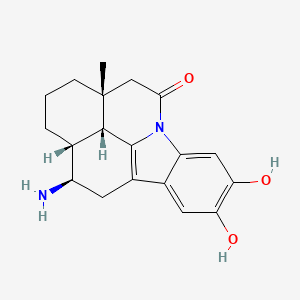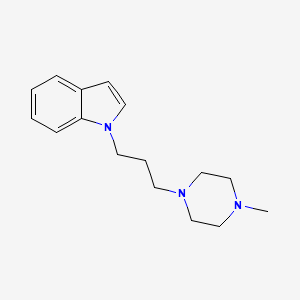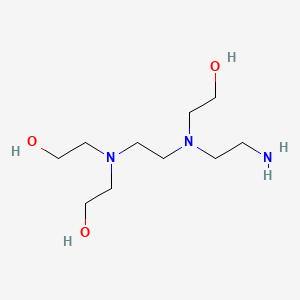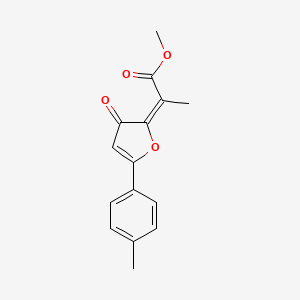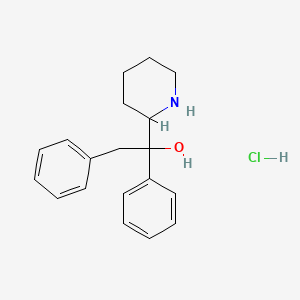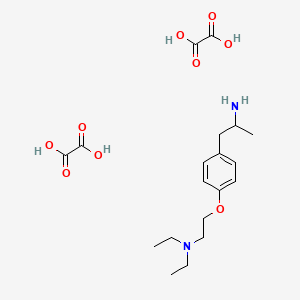
4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a diethylamino group, an ethoxy group, and a methylbenzeneethanamine core. The dioxalate salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate typically involves multiple steps. One common method starts with the reaction of 4-nitrophthalonitrile with 2-(diethylamino)ethanol to form an intermediate compound. This intermediate is then subjected to further reactions, including reduction and substitution, to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino or ethoxy groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates .
Mecanismo De Acción
The mechanism of action of 4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy group may enhance solubility and membrane permeability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(Diethylamino)ethoxy)benzophenone
- 2-[2-(Diethylamino)ethoxy]ethanol
Uniqueness
Compared to similar compounds, 4-(2-(Diethylamino)ethoxy)-alpha-methylbenzeneethanamine dioxalate is unique due to its specific combination of functional groups and its dioxalate salt form. This uniqueness contributes to its distinct chemical properties and applications .
Propiedades
Número CAS |
126002-23-1 |
|---|---|
Fórmula molecular |
C19H30N2O9 |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
1-[4-[2-(diethylamino)ethoxy]phenyl]propan-2-amine;oxalic acid |
InChI |
InChI=1S/C15H26N2O.2C2H2O4/c1-4-17(5-2)10-11-18-15-8-6-14(7-9-15)12-13(3)16;2*3-1(4)2(5)6/h6-9,13H,4-5,10-12,16H2,1-3H3;2*(H,3,4)(H,5,6) |
Clave InChI |
SEXPNIHDUIOEMA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)CC(C)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


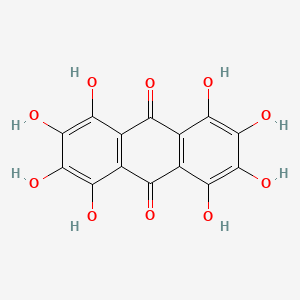
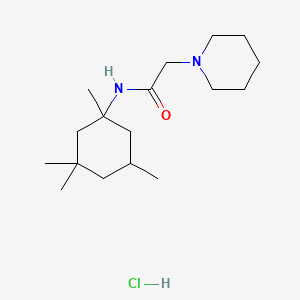
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)




